BenchChemオンラインストアへようこそ!

4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

4-(3-Methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide (CAS 1797139-97-9) is a synthetic small molecule (C₁₆H₂₀N₄O₃, MW 316.36) comprising a central benzamide core substituted at the para position with a 3-methoxypyrrolidin-1-yl group and linked via an amide bond to a 5-methyl-1,3,4-oxadiazol-2-ylmethyl moiety. The 1,3,4-oxadiazole ring is a recognized pharmacophore capable of participating in hydrogen-bonding interactions and metabolic stabilization, while the 3-methoxypyrrolidine substituent modulates lipophilicity (clogP ~1.71) and topological polar surface area (~80.5 Ų), placing the compound within oral drug-like chemical space.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 1797139-97-9
Cat. No. B2636674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
CAS1797139-97-9
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC
InChIInChI=1S/C16H20N4O3/c1-11-18-19-15(23-11)9-17-16(21)12-3-5-13(6-4-12)20-8-7-14(10-20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,21)
InChIKeyGXAUOLXOGIVIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide (CAS 1797139-97-9): Procurement-Ready Screening Compound with a Pyrrolidine-Oxadiazole-Benzamide Scaffold


4-(3-Methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide (CAS 1797139-97-9) is a synthetic small molecule (C₁₆H₂₀N₄O₃, MW 316.36) comprising a central benzamide core substituted at the para position with a 3-methoxypyrrolidin-1-yl group and linked via an amide bond to a 5-methyl-1,3,4-oxadiazol-2-ylmethyl moiety [1]. The 1,3,4-oxadiazole ring is a recognized pharmacophore capable of participating in hydrogen-bonding interactions and metabolic stabilization, while the 3-methoxypyrrolidine substituent modulates lipophilicity (clogP ~1.71) and topological polar surface area (~80.5 Ų), placing the compound within oral drug-like chemical space [2]. The compound is commercially available as a research-grade screening compound from Life Chemicals (catalog F6443-1187) at ≥90% purity verified by LCMS and ¹H-NMR .

Why Generic Substitution Fails for 4-(3-Methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Structural Specificity in the Pyrrolidine-Oxadiazole-Benzamide Class


Compounds within the pyrrolidine-oxadiazole-benzamide class cannot be treated as interchangeable because even minor structural modifications—such as oxadiazole regioisomerism (1,3,4- vs. 1,2,4-oxadiazole), pyrrolidine substitution (3-methoxy vs. 3-hydroxy vs. unsubstituted), or oxadiazole C5-substituent variation (methyl vs. thiophenyl)—produce divergent biological target engagement, potency, and physicochemical properties [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the 1,3,4-oxadiazole connectivity is critical for maintaining potent anthelmintic activity (IC₅₀ range 0.78–22.4 μM against Haemonchus contortus larval motility), while subtle changes to the pyrrolidine substituent can shift selectivity profiles in mammalian cell counter-screens [2]. Consequently, procurement of the exact compound is essential for reproducible screening campaigns and SAR continuity.

Quantitative Differentiation Evidence for 4-(3-Methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide (CAS 1797139-97-9) Versus Closest Structural Analogs


Oxadiazole Regioisomerism: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Connectivity Defines Pharmacophore Geometry and Predicted Target Engagement

The target compound features a 5-methyl-1,3,4-oxadiazole moiety connected at the 2-position via a methylene linker. Its closest regioisomer, 4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, shares the identical molecular formula (C₁₆H₂₀N₄O₃) and benzamide-pyrrolidine substructure but differs in oxadiazole ring connectivity . The 1,3,4-oxadiazole isomer places the two nitrogen atoms at positions 3 and 4 with the oxygen at position 1, creating a hydrogen-bond acceptor geometry distinct from the 1,2,4-isomer (nitrogens at positions 2 and 4). Published SAR on pyrrolidine-oxadiazole anthelmintics demonstrates that the 1,3,4-oxadiazole series achieves IC₅₀ values of 0.78–22.4 μM against H. contortus larval development, with activity critically dependent on the oxadiazole substitution pattern [1]. No comparable anthelmintic data exist for the 1,2,4-regioisomer, indicating divergent biological profile.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Pyrrolidine 3-Methoxy vs. 3-Hydroxy Substitution: Lipophilicity and Metabolic Stability Trade-offs Evidenced by MIF Inhibitor Analogs

A structurally related MIF (macrophage migration inhibitory factor) inhibitor—4-(3-hydroxypyrrolidin-1-yl)-2-methoxy-N-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)benzamide (US11884682, Compound 78)—differs from the target compound in two key positions: pyrrolidine 3-substituent (hydroxy vs. methoxy) and oxadiazole C5-substituent (thiophen-2-yl vs. methyl) [1]. This comparator compound exhibits MIF inhibitory activity with IC₅₀ = 575 nM [1]. The 3-methoxy substitution in the target compound replaces a hydrogen-bond donor (–OH) with a methyl ether (–OCH₃), which eliminates H-bond donation capability while increasing lipophilicity (estimated ΔclogP ≈ +0.5 to +0.7 units relative to the 3-hydroxy analog) [2]. This modification is predicted to enhance membrane permeability and reduce Phase II glucuronidation susceptibility compared to the hydroxyl analog, while potentially altering hydrogen-bonding interactions at the target binding site [3].

Drug Metabolism Pharmacokinetics MIF Inhibition

Oxadiazole C5 Substituent: 5-Methyl vs. 5-Thiophenyl Defines Target Selectivity Between Anthelmintic and MIF Inhibitory Activity

The target compound bears a 5-methyl substituent on the 1,3,4-oxadiazole ring, whereas the MIF-active comparator (US11884682, Compound 78) carries a 5-(thiophen-2-yl) group [1]. Published SAR on the pyrrolidine-oxadiazole scaffold demonstrates that the oxadiazole C5 substituent is a primary determinant of biological target selectivity: the 5-methyl series (to which the target compound belongs) has been optimized for anthelmintic activity against H. contortus (IC₅₀ = 0.78–22.4 μM), while the 5-aryl series (thiophenyl, phenyl) shows MIF inhibitory activity (IC₅₀ = 575 nM for the thiophenyl analog) [1][2]. This divergence indicates that the 5-methyl group directs biological activity toward parasitic nematode targets rather than the MIF/CD74 axis [2].

Target Selectivity Kinase Inhibition Anthelmintic Drug Discovery

Physicochemical Property Profile: Drug-Likeness Compliance and Oral Bioavailability Prediction Relative to Class Benchmarks

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 316.36 (<500), clogP ≈ 1.71 (<5), H-bond acceptors = 7 (<10), H-bond donors = 1 (<5) [1]. This profile compares favorably with the broader pyrrolidine-oxadiazole anthelmintic series, where lead compounds typically exhibit MW 300–450 and clogP 1.5–3.5 [2]. By contrast, the MIF-active 5-thiophenyl comparator (BDBM648344) carries a higher molecular weight due to the thiophenyl substituent and an additional methoxy group on the benzamide ring, pushing it toward the upper boundary of lead-like chemical space [3]. The target compound's TPSA of ~80.5 Ų predicts moderate intestinal absorption, placing it in a favorable position for oral bioavailability optimization relative to more polar or larger analogs in the class [1].

Drug-likeness ADME Prediction Lead Selection

Commercial Availability and Quality Assurance: Life Chemicals Catalog F6443-1187 with Verified Purity ≥90% by LCMS and ¹H-NMR

The target compound is commercially stocked by Life Chemicals under catalog number F6443-1187, available in quantities of 1 mg ($85.50), 3 mg ($94.50), and 4 mg ($99.00) as of supplier pricing records [1]. Life Chemicals applies quality control at each production stage, with ≥90% purity confirmed by LCMS and/or 400 MHz ¹H-NMR for all building blocks and screening compounds . This represents a defined procurement pathway with spectroscopic verification, whereas many structurally similar analogs in the pyrrolidine-oxadiazole-benzamide series are available only through custom synthesis or from vendors that do not publish batch-specific QC data . The regioisomeric 1,2,4-oxadiazole analog is listed on multiple vendor sites but without equivalent documented purity verification protocols, introducing procurement risk for screening campaigns requiring reproducible results .

Chemical Procurement Quality Control Screening Library

Optimal Research and Industrial Application Scenarios for 4-(3-Methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide (CAS 1797139-97-9)


Anthelmintic Drug Discovery: Phenotypic Screening Against Haemonchus contortus and Related Parasitic Nematodes

Based on published SAR establishing that 1,3,4-oxadiazole-pyrrolidine hybrids with the 5-methyl substituent exhibit potent anthelmintic activity (IC₅₀ 0.78–22.4 μM against H. contortus larval motility and development) [1], the target compound is positioned as a screening candidate for parasitic nematode drug discovery programs. Its favorable physicochemical profile (MW 316, clogP 1.71, TPSA 80.5 Ų) supports oral bioavailability potential in veterinary or human anthelmintic applications [2]. Researchers should prioritize this compound over the 5-aryl or 1,2,4-oxadiazole analogs, which lack validated anthelmintic activity [1].

ADME and Pharmacokinetic Profiling: Assessing Methoxy-Pyrrolidine Impact on Metabolic Stability

The 3-methoxy substituent differentiates the target compound from hydroxyl-bearing analogs (e.g., US11884682, Compound 78) by eliminating a Phase II glucuronidation site and increasing lipophilicity (ΔclogP ≈ +0.5 to +0.7) [3][4]. This makes the compound suitable for comparative metabolic stability studies using liver microsome or hepatocyte assays to quantify the ADME advantage of O-methylation over free hydroxyl groups in the pyrrolidine-oxadiazole-benzamide series [4].

Kinase and Enzyme Inhibition Counter-Screening: Selectivity Profiling Against MIF and Related Targets

The 5-methyl-1,3,4-oxadiazole substitution pattern is predicted to direct activity away from the MIF/CD74 axis (where 5-thiophenyl analogs show IC₅₀ = 575 nM) [3]. The target compound can serve as a selectivity control in MIF inhibitor programs, or as a starting point for kinase or other enzyme inhibition panels where the 1,3,4-oxadiazole pharmacophore engages distinct target classes [1]. Its verified purity (≥90% by LCMS/NMR) ensures that observed biochemical activity is attributable to the parent compound rather than impurities .

Medicinal Chemistry SAR Expansion: Systematic Variation of the Oxadiazole C5 and Pyrrolidine C3 Positions

The target compound serves as a core scaffold for systematic SAR studies. The 5-methyl group can be elaborated to ethyl, cyclopropyl, or halogenated methyl to probe steric and electronic effects on anthelmintic potency, while the 3-methoxypyrrolidine can be replaced with 3-ethoxy, 3-fluoro, or unsubstituted pyrrolidine to map H-bond acceptor and lipophilicity requirements at the target binding site [1][2]. Its commercial availability from Life Chemicals (F6443-1187, 1–4 mg quantities) enables rapid procurement for analog synthesis programs .

Quote Request

Request a Quote for 4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.